Chlorobutanol

Description

This compound, or chlorbutol, is an alcohol-based preservative with no surfactant activity. It also elicits sedative-hypnotic and weak local anesthetic actions in addition to antibacterial and antifungal properties. Similar in nature to chloral hydrate, it is formed by the simple nucleophilic addition of chloroform and acetone. As a long-term stabilizer of multi-ingredient preparations, this compound is normally used at a concentration of 0.5%. At this concentration, it also conserves its antimicrobial activity. Due to the long terminal half-life of 37 days, the use of this compound as a sedative is limited because of the considerable accumulation which will occur following multiple dosing. This compound is a common detergent preservative in eye drops and other ophthalmic therapeutic formulations.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for nausea.

A colorless to white crystalline compound with a camphoraceous odor and taste. It is a widely used preservative in various pharmaceutical solutions, especially injectables. Also, it is an active ingredient in certain oral sedatives and topical anesthetics.

See also: this compound Hemihydrate (active moiety of).

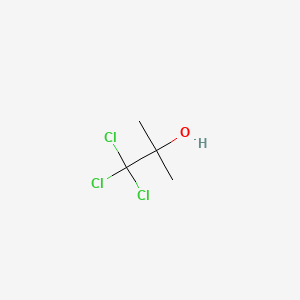

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trichloro-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSASVXMJTNOKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041217 | |

| Record name | 1,1,1-Trichloro-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline] | |

| Record name | Chlorobutanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

167 °C | |

| Record name | Chlorobutanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11386 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN COLD WATER, SOL IN HOT WATER, 1 G IN 125 ML WATER; SOL IN VOLATILE OILS, Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils., Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils., For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page. | |

| Record name | CHLORETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.83 [mmHg] | |

| Record name | Chlorobutanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES (WATER+1), Crystals, COLORLESS TO WHITE, Colorless to white crystals | |

CAS No. |

57-15-8, 6001-64-5, 1320-66-7 | |

| Record name | Chlorobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorobutanol [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorobutanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11386 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorobutanol hemihydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1,1-trichloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trichloro-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorbutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM4YQM8WRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

97 °C, MP: 77 °C (HYDRATE); HYGROSCOPIC, MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/ | |

| Record name | Chlorobutanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11386 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chemical properties and spectral data of Chlorobutanol for researchers

An In-depth Technical Guide to the Chemical Properties and Spectral Data of Chlorobutanol for Researchers

This guide provides a comprehensive overview of the chemical properties, spectral data, and relevant experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as 1,1,1-trichloro-2-methyl-2-propanol, is a versatile organic compound with applications as a preservative, sedative, and weak local anesthetic.[1] It exists in both anhydrous and hemihydrate forms, which exhibit different physical properties.[2][3]

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,1,1-trichloro-2-methylpropan-2-ol | [4] |

| Synonyms | Chlorbutol, Chloretone, Acetone chloroform | [2][4] |

| Molecular Formula | C₄H₇Cl₃O | [4] |

| Molecular Weight | 177.46 g/mol (Anhydrous)[3], 186.47 g/mol (Hemihydrate)[3] | [4] |

| CAS Number | 57-15-8 (Anhydrous)[3], 6001-64-5 (Hemihydrate)[3] | [3] |

| Appearance | Colorless to white crystalline solid with a camphor-like odor.[1][3] | [1][3] |

Table 2: Physicochemical Data of this compound

| Property | Anhydrous Form | Hemihydrate Form | Source(s) |

| Melting Point | 95-99 °C | 76-78 °C | [1][2] |

| Boiling Point | 167 °C | - | [1][2] |

| Solubility in Water | Slightly soluble (1 g in 125 mL)[2]; more soluble in hot water.[4] | Slightly soluble | [2][4] |

| Solubility in Organic Solvents | Freely soluble in ethanol, ether, chloroform, and volatile oils; soluble in glycerol.[2][3] | Freely soluble in ethanol, ether, chloroform, and volatile oils; soluble in glycerol. | [2][3] |

| pKa | ~12.87 | - | [5] |

Spectral Data

The following tables summarize the key spectral information for this compound, which is crucial for its identification and characterization.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Features | Source(s) |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. | [6] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to the methyl and hydroxyl protons. | [7] |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Signals for the quaternary and methyl carbons. | [8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H and C-Cl bonds. | [9] |

Note: For detailed spectra, please refer to the sources linked in the references section.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This compound is synthesized via a nucleophilic addition reaction between acetone and chloroform, catalyzed by a strong base like potassium hydroxide.[2][3]

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a suitable flask, combine acetone and chloroform.[2]

-

Base Preparation: Separately, dissolve potassium hydroxide in a minimal amount of ethanol to prepare an alcoholic KOH solution.[4]

-

Reaction: Cool the acetone and chloroform mixture in an ice bath. Slowly add the alcoholic KOH solution to the cooled mixture with stirring.[4]

-

Precipitation and Filtration: A white precipitate of potassium chloride (KCl) will form. Filter the reaction mixture to remove the solid KCl.[4][5]

-

Isolation: Wash the collected KCl precipitate with a small amount of cold acetone. Combine the filtrates and evaporate the solvent to obtain crude this compound.[4][5]

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to yield purified this compound crystals.[4]

Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of this compound in pharmaceutical formulations is reverse-phase HPLC.[10]

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the quantification of this compound by HPLC.

Detailed Protocol:

-

Chromatographic Conditions:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution before injection.

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the peak area for this compound.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.[10]

Purity Assessment

Purity tests for this compound are essential to ensure it meets pharmacopeial standards.

Key Purity Tests:

-

Acidity/Alkalinity: A solution of this compound in water should be neutral.[1]

-

Chloride Content: The amount of inorganic chloride is determined by titration, typically after hydrolysis of the this compound.[1]

-

Residue on Ignition: This test determines the amount of non-volatile inorganic impurities.[1]

-

Water Content: The water content, particularly for the hemihydrate form, is determined by methods such as Karl Fischer titration.[1]

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. pharmrecord.com [pharmrecord.com]

- 3. docsity.com [docsity.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. This compound(57-15-8) MS spectrum [chemicalbook.com]

- 7. This compound(57-15-8) 1H NMR [m.chemicalbook.com]

- 8. This compound Hemihydrate | C8H16Cl6O3 | CID 5284505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(57-15-8) IR2 [m.chemicalbook.com]

- 10. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorobutanol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of its Chemical Identity, Properties, Synthesis, and Biological Activity

Introduction

Chlorobutanol, a chlorinated tertiary alcohol, is a versatile compound with a long history of use in the pharmaceutical industry.[1] It serves as a preservative in various formulations, including ophthalmic, injectable, and intranasal preparations, owing to its bacteriostatic and antifungal properties.[2][3] Beyond its role as an excipient, this compound also exhibits mild sedative, hypnotic, and local anesthetic effects.[2][4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

Chemical Identification

| Identifier | Value |

| CAS Number | 57-15-8[1] |

| IUPAC Name | 1,1,1-trichloro-2-methylpropan-2-ol[1][2] |

| Synonyms | Chlorbutol, Chloretone, 1,1,1-Trichloro-2-methyl-2-propanol[1][2] |

| Molecular Formula | C4H7Cl3O[1] |

| Molecular Weight | 177.46 g/mol [5] |

Physicochemical Properties

This compound is a white, crystalline solid with a characteristic camphor-like odor.[2] It is volatile and can sublime at room temperature.[5]

| Property | Value |

| Melting Point | ~78 °C[5][6] |

| Boiling Point | 167 - 173 °C[2][5] |

| Solubility | Slightly soluble in water (8 g/L at 20 °C)[5]. Freely soluble in alcohol, ether, chloroform, and glycerol.[1][5] |

| pKa | 12.87 ± 0.29[5] |

| LogP | 2.030[5] |

Synthesis of this compound

The synthesis of this compound is a classic example of a nucleophilic addition reaction.[3][7] It is typically prepared by the reaction of chloroform and acetone in the presence of a strong base, such as potassium hydroxide.[7][8]

Experimental Protocol: Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

Procedure:

-

In a round bottom flask, dissolve 1 g of solid potassium hydroxide in 11 mL of chloroform with shaking.[9]

-

To this solution, add 14 mL of acetone and shake the mixture for 15 minutes.[9]

-

Allow the reaction mixture to stand for 30 minutes. During this time, crystals of this compound will begin to separate.[9]

-

Filter the crude product.

-

Purify the this compound by recrystallization from a mixture of ethanol and water.[3]

Reaction Mechanism: The synthesis proceeds via the formation of the trichloromethanide anion from the reaction of chloroform with potassium hydroxide. This nucleophile then attacks the electrophilic carbonyl carbon of acetone, followed by protonation of the resulting alkoxide to yield this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Mechanism of Action

This compound's biological effects are multifaceted. Its preservative action is attributed to its ability to disrupt the lipid structure of microbial cell membranes, leading to increased permeability and cell lysis.[1][4] As a sedative and hypnotic, its mechanism is thought to be similar to that of chloral hydrate and other anesthetics, though the precise pathways are not fully elucidated.[2][10] Some studies suggest that its antiplatelet effects may stem from the inhibition of the arachidonic acid pathway.[4]

Antimicrobial Action Pathway

Caption: Mechanism of this compound's antimicrobial action.

Applications in Research and Drug Development

This compound's primary application in the pharmaceutical industry is as a preservative, typically at a concentration of 0.5%, to ensure the stability and sterility of multi-ingredient formulations.[1][2] Its anesthetic properties have also been utilized in veterinary medicine for the euthanasia of invertebrates and fish.[2] For researchers, its ability to induce parthenogenesis in sea urchin eggs has been a subject of study.[2] However, its use as a sedative in humans is limited due to a long terminal half-life of approximately 37 days, which can lead to significant accumulation with multiple doses.[1]

Safety and Toxicology

This compound is considered a skin and severe eye irritant.[2] It is also known to be toxic to the liver.[2] When heated to decomposition, it emits toxic fumes of hydrogen chloride.[1] Therefore, appropriate safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound.

References

- 1. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | 57-15-8 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. docsity.com [docsity.com]

- 8. This compound Synthesis - Pharmacy Infoline [pharmacyinfoline.com]

- 9. pharmrecord.com [pharmrecord.com]

- 10. nbinno.com [nbinno.com]

Solubility Profile of Chlorobutanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of chlorobutanol in a range of common organic solvents. This compound, a volatile, colorless to white crystalline solid with a camphoraceous odor, is widely utilized in pharmaceutical formulations as a preservative due to its bacteriostatic and antifungal properties.[1][2] A thorough understanding of its solubility is critical for the development of stable, effective, and safe pharmaceutical products.

Quantitative Solubility Data

The solubility of this compound in various organic solvents has been reported using both qualitative and semi-quantitative descriptors. For clarity and comparative purposes, the available data is summarized in the table below. It is important to note that much of the publicly available data does not specify the precise temperature at which solubility was determined, though it is generally assumed to be at room temperature (approximately 20-25°C).

| Solvent | Qualitative Solubility | Semi-Quantitative Solubility | Calculated Quantitative Solubility ( g/100g Solvent) |

| Ethanol (95%) | Very Soluble[3][4] | 1 in 1[5] | ~100 |

| Ethanol | Soluble[6] | 1 in 0.6[7] | ~167 |

| Methanol | Freely Soluble[5] | - | - |

| Glycerol (85%) | Soluble[3][4] | 1 in 10[5][7] | ~10 |

| Chloroform | Freely Soluble[5][7] | - | - |

| Ether | Freely Soluble[5][7] | - | - |

| Acetone | Soluble[1] | - | - |

| Ethyl Acetate | - | 1 part dissolves in 11 parts[8] | ~9.1 |

| Polyethylene Glycol | - | - | Data not available |

| Volatile Oils | Soluble[7] | - | - |

| Glacial Acetic Acid | Soluble[9][10] | - | - |

| Petroleum Ether | Soluble[9][10] | - | - |

Note: The calculated quantitative solubility is an approximation derived from the semi-quantitative data and should be used as a guideline. For precise formulation work, experimental determination of solubility at the desired temperature is highly recommended.

Experimental Protocols for Solubility Determination

The determination of the solubility of a pharmaceutical ingredient like this compound is a fundamental step in pre-formulation studies. The most common and reliable method for determining equilibrium solubility is the shake-flask method .[11][12][13]

Principle of the Shake-Flask Method

The shake-flask method is designed to determine the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature. This is achieved by creating a saturated solution in the presence of an excess of the solid solute. The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical technique.

Detailed Methodology

The following protocol outlines the steps for determining the solubility of this compound in an organic solvent using the shake-flask method.

1. Materials and Equipment:

-

This compound (anhydrous or hemihydrate, as required)

-

High-purity organic solvent of interest

-

Glass flasks or vials with airtight stoppers

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a titration setup.

2. Procedure:

-

Preparation: Add an excess amount of this compound to a series of flasks or vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume or weight of the organic solvent to each flask.

-

Equilibration: Seal the flasks tightly and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of this compound in the solvent remains constant.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature to allow the excess solid this compound to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples to determine the concentration of this compound.

3. Quantification Methods:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and accurate method for quantifying this compound.[14][15] A suitable method would involve a C18 column with a mobile phase such as a methanol-water mixture and detection at a low UV wavelength (e.g., 210 nm).[14] A calibration curve of known this compound concentrations must be prepared to quantify the unknown samples.

-

Titration: An assay method for this compound involves refluxing with potassium hydroxide solution followed by potentiometric titration with silver nitrate.[16] This method determines the amount of chloride ions released from the hydrolysis of this compound, which is proportional to the this compound concentration.

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be visualized to provide a clear and concise understanding of the experimental steps.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship in Formulation Development

The solubility of this compound is a key parameter that influences various aspects of pharmaceutical formulation development. Understanding these relationships is crucial for creating a successful product.

Caption: Logical relationships of this compound solubility in formulation development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | 57-15-8 [chemicalbook.com]

- 4. This compound CAS#: 57-15-8 [m.chemicalbook.com]

- 5. phexcom.com [phexcom.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. athenstaedt.de [athenstaedt.de]

- 8. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy this compound | 57-15-8 | >98% [smolecule.com]

- 10. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. who.int [who.int]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. veterinarypharmacon.com [veterinarypharmacon.com]

- 16. This compound [drugfuture.com]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Chlorobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a versatile pharmaceutical excipient utilized primarily as a preservative in a variety of formulations, including ophthalmic, parenteral, and cosmetic products.[1][2] Its bacteriostatic and fungistatic properties contribute to the stability and shelf-life of multi-ingredient preparations.[1] A thorough understanding of its thermodynamic properties and stability profile is crucial for formulation development, ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the known thermodynamic and stability characteristics of this compound, details relevant experimental methodologies, and presents logical pathways for its synthesis and degradation.

Physicochemical and Thermodynamic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C4H7Cl3O | |

| Molar Mass | 177.46 g/mol (anhydrous) | |

| Melting Point | 95-99 °C (anhydrous) | [1] |

| 76-78 °C (hemihydrate) | [1] | |

| Boiling Point | 167 °C | [1] |

| Solubility | Slightly soluble in water; very soluble in ethanol, ether, and chloroform. | [1][4] |

| Vapor Pressure | 0.574 mmHg at 25°C | [4] |

| pKa | 12.87 ± 0.29 (Predicted) | [4] |

Due to the scarcity of experimental thermodynamic data, researchers may consider computational chemistry approaches, such as Density Functional Theory (DFT), to calculate properties like the enthalpy of formation, standard entropy, and Gibbs free energy of formation.

Stability of this compound

The stability of this compound is significantly influenced by pH, temperature, and storage conditions. It is known to be volatile and can sublime at room temperature.[1]

Effect of pH

This compound's stability is greatest in acidic conditions and decreases as the pH becomes more alkaline.[1][5] The degradation in aqueous solutions is catalyzed by hydroxide ions.[5][6]

Table 2: pH-Dependent Stability of this compound in Aqueous Solution at 25°C

| pH | Half-life | References |

| 3.0 | 90 years | [5][6] |

| 7.5 | 0.23 years (approximately 3 months) | [1][5][6] |

Effect of Temperature

Elevated temperatures accelerate the degradation of this compound.[5] This is a critical consideration during heat sterilization processes like autoclaving, where significant losses of the preservative can occur.[1] For instance, at 80°C, a 47.5% degradation of this compound was observed over 5 days.[5]

Storage and Handling

To minimize loss due to sublimation and degradation, this compound should be stored in tightly sealed containers in a cool place.[1] Its volatility also makes it incompatible with certain packaging materials, such as polyethylene containers, which can lead to rapid loss of the preservative.[1]

Degradation of this compound

The primary degradation pathway for this compound in aqueous solution is a hydroxide-ion catalyzed hydrolysis. This reaction leads to the formation of acidic degradation products, including hydrochloric acid, acetone, and carbon monoxide.[5][7] The formation of acidic byproducts can, in turn, lower the pH of the formulation, potentially affecting the stability of the active pharmaceutical ingredient.[5]

Figure 1. Logical relationship of this compound degradation.

Experimental Protocols

Standard analytical techniques are employed to assess the thermodynamic properties and stability of this compound.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and heat of fusion of this compound.

-

Methodology: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan and sealed. The pan is heated at a constant rate (e.g., 10°C/min) in a DSC instrument under a nitrogen atmosphere. An empty sealed pan is used as a reference. The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset of the endothermic melting peak, and the area under the peak is used to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability and decomposition profile of this compound.

-

Methodology: A sample of this compound is heated at a controlled rate in a TGA instrument. The weight of the sample is continuously monitored as a function of temperature. The resulting data provides information on the temperatures at which decomposition and sublimation occur, as well as the kinetics of these processes.

High-Performance Liquid Chromatography (HPLC) for Stability Testing

-

Objective: To quantify the concentration of this compound in a formulation over time and under various stress conditions (e.g., different pH, temperature, light exposure) to determine its degradation rate and kinetics.

-

Methodology:

-

Chromatographic Conditions: A reversed-phase C18 column is typically used. The mobile phase is often a mixture of acetonitrile and water or a buffer solution, delivered isocratically.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Sample Preparation: The formulation containing this compound is diluted with the mobile phase to an appropriate concentration.

-

Analysis: The concentration of this compound is determined by comparing the peak area of the sample to that of a standard solution of known concentration. Stability samples are analyzed at predetermined time points to generate a degradation profile.

-

Figure 2. Experimental workflow for HPLC stability testing.

Synthesis of this compound

This compound is synthesized via a nucleophilic addition reaction between acetone and chloroform. This reaction is base-catalyzed, typically using potassium hydroxide or sodium hydroxide.

Figure 3. Synthesis pathway of this compound.

Conclusion

This compound remains a widely used and effective preservative in the pharmaceutical industry. Its stability is well-characterized, with a clear dependence on pH and temperature. While specific experimental thermodynamic data are not widely published, established analytical techniques can be used to further investigate these properties for specific formulations. A thorough understanding of its stability and degradation pathways is essential for developing robust and safe pharmaceutical products. Future research employing computational methods could be valuable in filling the existing gaps in its thermodynamic data.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Pharmaceutical Secondary Standard; Certified Reference Material 6001-64-5 [sigmaaldrich.com]

- 6. Correlations between computation and experimental thermodynamics of halogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phexcom.com [phexcom.com]

An In-depth Technical Guide to the In Vitro Antimicrobial Spectrum of Chlorobutanol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorobutanol (1,1,1-Trichloro-2-methyl-2-propanol) is a well-established pharmaceutical preservative valued for its sedative, hypnotic, and weak local anesthetic properties, in addition to its primary function as an antimicrobial agent.[1][2][3] It is widely utilized in injectable, ophthalmic, and cosmetic formulations to prevent microbial contamination.[4][5][6] This technical guide provides a comprehensive overview of the in vitro antimicrobial spectrum of this compound, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of the typical testing workflow. This compound exhibits a broad spectrum of bacteriostatic and fungistatic activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9]

Antimicrobial Spectrum and Efficacy

This compound demonstrates a broad-spectrum antimicrobial effect, inhibiting the growth of various bacteria and fungi.[1][10][11] Its activity is primarily bacteriostatic and fungistatic rather than cidal, meaning it inhibits microbial growth rather than killing the organisms outright.[5][9] The efficacy of this compound can be influenced by the pH of the formulation, with its antimicrobial activity being considerably reduced at a pH above 5.5.[5]

2.1 Antibacterial Activity this compound is effective against both Gram-positive and Gram-negative bacteria.[5][7][8] Specific data indicates its activity against common contaminants and pathogens.

2.2 Antifungal Activity The compound is also active against several fungal species, including both yeasts and molds, making it a versatile preservative for diverse pharmaceutical preparations.[5][7][8]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of this compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism in vitro.[4][12] The following table summarizes the reported MIC values for this compound against various microorganisms.

| Microorganism Category | Specific Species | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Gram-Positive Bacteria | Staphylococcus aureus | 1250 µg/mL | [4][7] |

| General | 650 µg/mL | [5] | |

| Gram-Negative Bacteria | Escherichia coli | 1250 µg/mL | [4][7] |

| Pseudomonas aeruginosa | 1250 µg/mL | [4][5][7] | |

| General | 1000 µg/mL | [5] | |

| Fungi (Yeasts) | Candida albicans | 2500 µg/mL | [4][5][7] |

| General | 2500 µg/mL | [5] | |

| Fungi (Molds) | Aspergillus niger | 2500 µg/mL | [4][7] |

| General | 5000 µg/mL | [5] |

Mechanism of Action

This compound's antimicrobial action is attributed to its detergent-like properties.[1][10] It disrupts the lipid structure of the microbial cell membrane, which increases the membrane's permeability.[1] This disruption of the cell's primary barrier ultimately leads to the loss of cellular integrity and lysis.[1]

Experimental Protocols: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) values for this compound are typically determined using a broth microdilution method, a standard and widely accepted antimicrobial susceptibility testing protocol.[13][14][15]

5.1 Objective To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

5.2 Materials

-

This compound powder

-

Appropriate solvent (e.g., DMSO, ethanol)

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable liquid growth medium

-

96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Incubator

-

Micropipettes and sterile tips

5.3 Procedure

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent. The concentration should be at least 10-20 times the highest concentration to be tested to account for subsequent dilutions.

-

Serial Dilution:

-

Dispense a fixed volume (e.g., 100 µL) of sterile broth into each well of a 96-well microtiter plate.

-

Add a specific volume of the this compound stock solution to the first well to achieve the starting concentration.

-

Perform a two-fold serial dilution by transferring a fixed volume (e.g., 100 µL) of the solution from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of decreasing concentrations.

-

-

Inoculation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in broth so that when a fixed volume (e.g., 10 µL) is added to each well, it results in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[16]

-

Controls:

-

Positive Control (Growth Control): A well containing only broth and the microbial inoculum to ensure the viability of the microorganism.

-

Negative Control (Sterility Control): A well containing only uninoculated broth to check for contamination.

-

-

Incubation: Cover the microtiter plate and incubate at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period, typically 18-24 hours for bacteria and 24-48 hours for fungi.[7]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is recorded as the lowest concentration of this compound in which there is no visible growth.[4][12]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.

Caption: Workflow for MIC determination using broth microdilution.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. zenodo.org [zenodo.org]

- 5. phexcom.com [phexcom.com]

- 6. [PDF] Synthesis, Physicochemical Characterization and Study of the Antimicrobial Activity of this compound | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CAS#:57-15-8 | Chemsrc [chemsrc.com]

- 9. Synthesis, Physicochemical Characterization and Study of the Antimicrobial Activity of this compound [dspace.ummto.dz]

- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Buy this compound | 57-15-8 | >98% [smolecule.com]

- 12. dspace.ummto.dz [dspace.ummto.dz]

- 13. api.pageplace.de [api.pageplace.de]

- 14. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. routledge.com [routledge.com]

- 16. Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bacteriostatic Mechanism of Action of Chlorobutanol

Executive Summary: Chlorobutanol, a trichlorinated tertiary alcohol, is widely employed as an antimicrobial preservative in pharmaceutical and cosmetic products, notably in parenteral and ophthalmic formulations.[1][] Its efficacy spans a broad range of Gram-positive and Gram-negative bacteria, as well as several fungi.[3][4] The primary mode of action is bacteriostatic, meaning it inhibits microbial growth and reproduction rather than causing outright cell death.[1][5] This technical guide provides a detailed examination of the core mechanism of action of this compound, presents quantitative data on its antimicrobial efficacy, and outlines key experimental protocols for its evaluation. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this widely used preservative.

Introduction to this compound

This compound (1,1,1-trichloro-2-methyl-2-propanol) is a white, crystalline, volatile solid with a camphor-like odor.[6] It is synthesized through the nucleophilic addition of chloroform to acetone in the presence of a strong base like potassium hydroxide.[6][7] While also possessing sedative and weak local anesthetic properties, its principal application in product formulation is as a preservative, typically at concentrations up to 0.5% w/v.[1][6][8] At this concentration, it effectively prevents microbial contamination in multi-dose preparations, ensuring their stability and safety.[8][9]

Core Bacteriostatic Mechanism of Action

The bacteriostatic effect of this compound is primarily attributed to its direct interaction with the bacterial cell envelope. It functions as a detergent-like agent that disrupts the structural integrity of the cell membrane.[8][10]

2.1 Disruption of the Cell Membrane Lipid Bilayer: this compound's molecular structure allows it to intercalate into the lipid bilayer of the bacterial cell membrane. This insertion disrupts the ordered arrangement of phospholipids, leading to a significant increase in membrane permeability.[8][10] The compromised membrane loses its ability to function as a selective barrier, resulting in the uncontrolled leakage of essential intracellular components, such as ions, metabolites, and ATP. This loss of cellular contents and the disruption of vital electrochemical gradients across the membrane lead to a cessation of metabolic activity and cell growth, a state known as bacteriostasis.[8][10]

Caption: Mechanism of this compound's bacteriostatic action.

Factors Influencing Antimicrobial Activity

The bacteriostatic efficacy of this compound is not absolute and can be influenced by several physicochemical factors.

-

pH: The antimicrobial activity of this compound is optimal at pH 3 but is considerably reduced at a pH above 5.5.[1] This is a critical consideration in the formulation of aqueous preparations.

-

Synergism: The overall preservative action can be enhanced by combining this compound with other antimicrobial agents. A synergistic effect against both fungi and bacteria has been observed when this compound is used in combination with methylparaben.[5]

Quantitative Antimicrobial Efficacy

The effectiveness of a bacteriostatic agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism.[11]

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Escherichia coli | Gram-negative Bacteria | 1250 µg/mL | [4][7] |

| Staphylococcus aureus | Gram-positive Bacteria | 1250 µg/mL | [4][7] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 1250 µg/mL | [4][7] |

| Candida albicans | Yeast (Fungus) | 2500 µg/mL | [4][7] |

| Aspergillus niger | Mold (Fungus) | 2500 µg/mL | [4][7] |

Note: this compound is typically used at a concentration of 0.5% (5000 µg/mL) in pharmaceutical formulations.[6]

Experimental Protocols for Mechanism Elucidation

To characterize the bacteriostatic nature of this compound, standardized microbiological methods are employed.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

-

Mid-log-phase bacterial culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.[13]

-

Sterile pipettes and reagent reservoirs.

-

Incubator set at 35-37°C.

Methodology:

-

Preparation of Dilutions: Dispense 50 µL of sterile broth into wells 2 through 12 of a microtiter plate row. Dispense 100 µL of the this compound stock solution into well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process across the row to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the antimicrobial agent.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Interpretation: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[12]

Caption: Experimental workflow for MIC determination.

A time-kill kinetics assay is used to differentiate between bacteriostatic and bactericidal effects by measuring the rate of cell death over time.[13]

Objective: To determine if this compound causes bacterial cell death (bactericidal) or merely inhibits growth (bacteriostatic).

Materials:

-

This compound solution at a concentration of 4x the predetermined MIC.

-

Mid-log-phase bacterial culture (~5 x 10^5 CFU/mL).

-

Sterile broth medium.

-

Sterile culture tubes, pipettes, and plating loops.

-

Agar plates for colony counting.

-

Incubator and shaker.

Methodology:

-

Exposure: Add the bacterial inoculum to culture tubes containing: a) broth with this compound (4x MIC), and b) broth only (growth control).

-

Incubation: Incubate all tubes in a shaker at 37°C.

-

Sampling: At specified time points (e.g., 0, 4, 8, and 24 hours), remove an aliquot from each tube.

-

Viable Cell Count: Perform serial dilutions of each aliquot and plate onto agar to determine the number of viable colony-forming units (CFU/mL).

-

Data Analysis: Plot log10 CFU/mL versus time.

-

Interpretation: A bactericidal agent is defined by a ≥3-log10 (99.9%) reduction in the initial CFU/mL. A bacteriostatic agent will show a <3-log10 reduction, often maintaining a cell count near the initial inoculum level.[13]

Caption: Interpreting time-kill assay results.

Conclusion

This compound exerts its bacteriostatic effect primarily by acting as a detergent to disrupt the bacterial cell membrane's lipid structure. This leads to increased permeability, leakage of vital cellular components, and a subsequent halt in growth and replication. Its broad-spectrum activity, though influenced by factors like pH, makes it a reliable and widely used preservative in various formulations. Understanding its mechanism and the methods for its evaluation is crucial for formulation scientists and researchers in the development of safe and stable multi-dose products.

References

- 1. phexcom.com [phexcom.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. zenodo.org [zenodo.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chlorbutol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. idexx.dk [idexx.dk]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application of Chlorobutanol as a Local Anesthetic in Laboratory Animals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a well-documented chemical preservative, sedative, and hypnotic agent with known antibacterial and antifungal properties.[1][2][3] It is also recognized for possessing weak local anesthetic effects, similar in nature to chloral hydrate.[1][2] Historically, it has been used in some topical anesthetic formulations, such as dusting powders (1-5%) and ointments (10%), and in combination with clove oil for dental analgesia.[4]

While its efficacy as a preservative at typical concentrations of 0.5% is well-established, detailed and validated protocols for its primary use as a local anesthetic in laboratory animal research are not prevalent in contemporary scientific literature.[1][2][3] Its application in this context has largely been superseded by more potent and less toxic local anesthetic agents.

These application notes and protocols are therefore designed to provide researchers with a framework for the systematic evaluation of this compound's local anesthetic properties in rodent models. The provided methodologies are based on established techniques for assessing the efficacy of local anesthetics, such as the sciatic nerve block model and nociceptive testing. This will enable researchers to generate quantitative data on its potential anesthetic effects, including onset, duration, and dose-dependency.

Mechanism of Action

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels within the nerve cell membrane. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the propagation of action potentials along the nerve fiber. When this occurs in sensory nerves, it results in a loss of sensation in the area supplied by the nerve.

This compound is thought to exert its effects, including its weak local anesthetic action, by disrupting the lipid structure of the cell membrane.[3] This disruption increases cell permeability and can lead to cell lysis at higher concentrations.[3] This general disruption of the nerve cell membrane likely contributes to the impairment of sodium channel function and the subsequent blockade of nerve impulse transmission.

Caption: General mechanism of local anesthetics.

Quantitative Data

Toxicology Data for this compound (Oral Administration in Rats)

| Parameter | Value | Species | Route | Citation |

| Acute Oral LD50 | 510 mg/kg | Rat | Oral | [5] |

| Approximate Lethal Dose (ALD) | > 250 mg/kg b.w./day | Rat | Oral | [6] |

| No-Observed-Adverse-Effect Level (NOAEL) - Male | 12.5 mg/kg b.w./day | Rat | Oral (28-day study) | [6] |

| No-Observed-Adverse-Effect Level (NOAEL) - Female | 50 mg/kg b.w./day | Rat | Oral (28-day study) | [6] |

Template for Efficacy Data Collection (Sciatic Nerve Block Model)

| Treatment Group (this compound Conc.) | Onset of Sensory Block (min) | Duration of Sensory Block (min) | Onset of Motor Block (min) | Duration of Motor Block (min) | Peak Sensory Threshold (von Frey filament, g) |

| Vehicle Control | |||||

| 0.5% this compound | |||||

| 1.0% this compound | |||||

| 2.0% this compound | |||||

| Positive Control (e.g., 1% Lidocaine) |

Experimental Protocols

Protocol 1: Evaluation of Local Anesthetic Efficacy using the Rodent Sciatic Nerve Block Model

This protocol details a method to assess both the sensory and motor blockade effects of this compound following perineural injection in rats. The same principles can be adapted for mice, with appropriate adjustments to injection volume and drug dosage.

1. Materials:

-

This compound (anhydrous or hemihydrate)

-

Sterile saline (0.9% NaCl) for vehicle and dilutions

-

Positive control: Lidocaine (1-2%) or Bupivacaine (0.25-0.5%)

-

General anesthetic for restraint (if required, e.g., isoflurane)

-

Clippers for hair removal

-

Disinfectant (e.g., 70% ethanol, povidone-iodine)

-

Insulin syringes (28-30G) for injection

-

Apparatus for sensory testing:

-

Apparatus for motor testing:

-

Grip strength meter[5]

-

Grid for observing gait

-

2. Animal Preparation:

-

Acclimatize animals to the laboratory environment and handling for at least 3-5 days prior to the experiment.[9]

-

Habituate animals to the testing apparatus (e.g., von Frey testing chambers) for 1-2 days before the experiment to minimize stress-induced variability.[9][10]

-

On the day of the experiment, weigh each animal to ensure accurate dosing.

-

Remove the hair from the lateral aspect of the thigh of the hindlimb to be injected.

-

Disinfect the injection site.

3. Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in a suitable vehicle. Given its limited water solubility, a co-solvent may be necessary. For initial testing, sterile saline can be used, with sonication to aid dissolution.

-

Prepare fresh dilutions of this compound on the day of the experiment (e.g., 0.5%, 1%, 2% w/v).

-

The vehicle used for dilution should be used as the negative control.

4. Sciatic Nerve Block Injection Procedure:

-

The injection can be performed in conscious, habituated animals or under light, brief isoflurane anesthesia to ensure accurate placement.[11]

-

Identify the injection site by palpating the sciatic notch, located between the greater trochanter of the femur and the ischial tuberosity.

-

Insert the needle perpendicular to the skin just caudal to the greater trochanter. A nerve stimulator can be used for precise localization if available.[5]

-

Slowly inject the test solution (e.g., 0.1-0.2 mL for a rat) around the sciatic nerve.[5][11]

-

Administer the vehicle solution to the contralateral limb as an internal control.

5. Assessment of Anesthetic Efficacy:

-

Baseline Measurements: Before injection, perform baseline sensory and motor tests on both hindlimbs.

-

Post-Injection Assessments: Perform assessments at regular intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) until function returns to baseline.

-

Sensory Block (Nociception):

-

Mechanical Threshold (von Frey Test): Place the animal in a chamber with a mesh floor. Apply von Frey filaments with increasing stiffness to the plantar surface of the hindpaw and record the filament force that elicits a withdrawal reflex.[7][8] An increase in the withdrawal threshold indicates analgesia.

-

Thermal Threshold (Radiant Heat Test): Place the animal in a chamber with a glass floor. Apply a focused beam of radiant heat to the plantar surface of the hindpaw. Record the time taken for the animal to withdraw its paw (withdrawal latency).[5] An increase in latency indicates analgesia.

-

-

Motor Block:

-

Grip Strength: Allow the animal to grasp the bar of a grip strength meter with its hindpaw and gently pull the animal away. Record the peak force exerted.[5] A decrease in grip strength indicates motor blockade.

-

Gait and Posture: Observe the animal walking on a flat surface or grid. Note any limping, dragging of the limb, or abnormal posture (e.g., knuckling).[11]

-

-

6. Data Analysis:

-

Onset of action: Time from injection to the first significant change in sensory or motor function.

-

Duration of action: Time from onset until sensory and motor functions return to baseline levels.

-

Plot the mean response (e.g., withdrawal threshold, latency, grip strength) against time for each group.

-

Calculate the Area Under the Curve (AUC) for the time-effect plot to quantify the overall anesthetic effect.[5]

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare different concentrations of this compound with the vehicle and positive controls.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 8. 2.3. Von Frey tests [bio-protocol.org]

- 9. forum.painresearcher.net [forum.painresearcher.net]

- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

Standard Operating Procedures for Chlorobutanol in Invertebrate Anesthesia

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a versatile chemical compound historically utilized as a preservative, sedative, and weak local anesthetic.[1] Its application extends to the anesthesia and euthanasia of various invertebrates and fish.[1] This document provides detailed application notes and standardized protocols for the use of this compound as an anesthetic agent in invertebrate research. The information is intended to guide researchers in safely and effectively anesthetizing a range of invertebrate species for experimental procedures.

This compound is a white, crystalline solid with a camphor-like odor.[2] It is sparingly soluble in cold water but more soluble in hot water and freely soluble in alcohol.[2] For anesthetic purposes, it is typically used in concentrations ranging from 0.05% to 0.5%.[1]

Mechanism of Action

The precise molecular mechanism of this compound's anesthetic action in invertebrates is not fully elucidated. However, it is understood to function as a general anesthetic, likely through multiple pathways. The primary proposed mechanism involves the disruption of the lipid structure of neuronal cell membranes, which increases cell permeability and can lead to cell lysis at higher concentrations.[3] This disruption can alter the function of embedded ion channels and receptors critical for neuronal excitability.

Additionally, this compound has been shown to inhibit oxygen utilization by tissues, which could contribute to its anesthetic effect by reducing metabolic activity in the nervous system.[3] While direct evidence in invertebrates is limited, some volatile anesthetics have been demonstrated to activate potassium channels in the neurons of the sea slug Aplysia, leading to hyperpolarization and a reduction in neuronal firing.[4] It is plausible that this compound, being a volatile compound, may share a similar mechanism of action by modulating ion channel activity, potentially including GABA receptors, which are known targets for many anesthetics in both vertebrates and invertebrates.[5][6][7]

Data Presentation: Anesthetic Parameters

Due to a scarcity of specific quantitative data for this compound in peer-reviewed literature, the following table provides a general guideline for starting concentrations based on available information and historical use. Researchers must conduct pilot studies to determine the optimal concentration, induction time, and recovery time for their specific invertebrate species and experimental conditions.

| Invertebrate Group | Recommended Starting Concentration (% w/v) | Estimated Induction Time (minutes) | Estimated Recovery Time (minutes) | Notes |

| Mollusca (Gastropods, Bivalves) | 0.1 - 0.2% | 15 - 45 | 30 - 90 | Monitor for foot relaxation and lack of response to tactile stimuli. Bivalves may require longer exposure to relax adductor muscles. |

| Mollusca (Cephalopods) | 0.05 - 0.15% | 10 - 30 | 20 - 60 | Observe for changes in respiration, chromatophore activity, and loss of righting reflex. Use with caution due to their sensitive nervous systems. |

| Crustacea (Crabs, Shrimp, etc.) | 0.1 - 0.3% | 10 - 40 | 25 - 75 | Monitor for cessation of limb and antennal movement. Ensure adequate aeration during induction. |

| Echinodermata (Sea Urchins, Starfish) | 0.15 - 0.4% | 20 - 60 | 45 - 120 | Induction can be slow. Assess anesthesia by lack of tube foot and spine movement in response to gentle prodding. |

| Annelida (Marine Polychaetes, Leeches) | 0.05 - 0.2% | 5 - 20 | 15 - 40 | Observe for cessation of body wall contractions and lack of response to touch. |

Experimental Protocols

Protocol 1: Preparation of this compound Anesthetic Stock Solution (1% w/v)

Materials:

-

This compound (crystalline powder)

-

Ethanol (95% or absolute)

-

Distilled or deionized water (for freshwater invertebrates) or appropriate seawater (for marine invertebrates)

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Weighing balance

-

Storage bottle (amber glass recommended)

Procedure:

-

Weigh 1.0 g of this compound powder.

-

In a glass beaker, dissolve the 1.0 g of this compound in 10 mL of 95% ethanol. Use a magnetic stirrer to ensure it is fully dissolved.

-

Slowly add 90 mL of the appropriate water (distilled or seawater) to the beaker while continuously stirring to create a 100 mL stock solution of 1% (w/v) this compound.

-

Transfer the solution to a clearly labeled amber glass bottle for storage.

-

Store the stock solution at 4°C. The solution is stable for several weeks when stored properly.

Protocol 2: General Anesthesia by Immersion for Aquatic Invertebrates

Materials:

-

1% this compound stock solution

-

Appropriate holding water (freshwater or seawater)

-

Anesthesia chamber (e.g., glass dish, beaker)

-

Aeration source (optional but recommended, especially for crustaceans)

-

Recovery chamber with fresh, aerated water

-

Timer

Procedure:

-

Prepare the anesthetic bath by diluting the 1% this compound stock solution to the desired final concentration (refer to the data table for starting points) in the anesthesia chamber. For example, to make 100 mL of a 0.1% solution, add 10 mL of the 1% stock solution to 90 mL of holding water.

-

Gently transfer the invertebrate from its holding tank to the anesthesia chamber.

-

If applicable, provide gentle aeration to the anesthetic bath.

-

Begin timing the induction period immediately.

-

Monitor the animal closely for signs of anesthesia. These may include:

-

Cessation of voluntary movement.

-

Relaxation of muscles (e.g., foot in gastropods, adductor muscle in bivalves).

-

Loss of righting reflex.

-

Lack of response to gentle tactile stimulation.

-

-

Once the desired level of anesthesia is achieved, record the induction time and proceed with the experimental procedure.

-

To facilitate recovery, transfer the anesthetized animal to a recovery chamber containing fresh, well-aerated water of the same temperature and salinity as its original holding tank.

-

Monitor the animal until it has fully recovered, as indicated by the return of normal posture, movement, and responsiveness. Record the recovery time.

Important Considerations:

-

The effectiveness of this compound can be influenced by temperature, with anesthesia generally proceeding faster at higher temperatures.

-

Always use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired level of anesthesia.

-

The health and condition of the animal can affect its response to the anesthetic.

-

Ensure that the anesthetic solution is well-mixed before introducing the animal.

Mandatory Visualizations

Caption: Experimental workflow for invertebrate anesthesia using this compound.

Caption: Putative signaling pathway for this compound-induced anesthesia in invertebrates.

References

- 1. scribd.com [scribd.com]

- 2. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Volatile general anesthetics produce hyperpolarization of Aplysia neurons by activation of a discrete population of baseline potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA receptor molecules of insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Invertebrate GABA and glutamate receptors: molecular biology reveals predictable structures but some unusual pharmacologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptors for gamma-aminobutyric acid and voltage-dependent chloride channels as targets for drugs and toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

Utilizing Chlorobutanol for the Preservation of Biological Tissue Samples: A Theoretical Framework

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a theoretical framework for the potential use of chlorobutanol as a preservative for biological tissue samples. While extensively used as an antimicrobial preservative in pharmaceutical formulations, its application as a primary fixative for histological or molecular analysis is not well-documented.[1][2][3] This application note extrapolates from its known properties to propose potential protocols and workflows for researchers interested in exploring alternatives to traditional fixatives like formalin. The information presented herein is intended for research and exploratory purposes and is based on the established antimicrobial and chemical characteristics of this compound.

Introduction to this compound

This compound (1,1,1-trichloro-2-methyl-2-propanol) is a volatile, white, crystalline solid with a camphor-like odor.[3][4] It is widely recognized for its antibacterial and antifungal properties and is commonly used as a preservative in pharmaceutical products, particularly in ophthalmic and injectable solutions, at a typical concentration of 0.5%.[2][3][4] Its mechanism of action involves the disruption of the lipid structure of microbial cell membranes, leading to increased permeability and cell lysis.[1]